molecular formula C11H11BrO3 B029175 Ethyl 4-(2-bromoacetyl)benzoate CAS No. 81590-55-8

Ethyl 4-(2-bromoacetyl)benzoate

Cat. No. B029175
CAS RN: 81590-55-8
M. Wt: 271.11 g/mol
InChI Key: XMIVTAOFQJBIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ethyl 4-(2-bromoacetyl)benzoate can be synthesized through various chemical reactions involving acylation, Michael addition, and Knoevenagel condensation. For instance, acylation of ethyl 4-bromo-3-hydroxybutanoate with benzoyl chloride leads to derivatives including ethyl 3-benzoyloxy-4-bromobutanoate, which is a related compound showcasing the versatility of bromoacetyl derivatives in synthesis (Kato & Kimura, 1977). Another method involves the stereoselective synthesis of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate, demonstrating the compound's utility in synthesizing complex molecules (Zhai et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using single-crystal X-ray crystallography. For example, ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined to crystallize in the triclinic crystal system, indicating the importance of molecular structure analysis in understanding compound properties (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Reactions and Properties

Ethyl 4-(2-bromoacetyl)benzoate undergoes various chemical reactions, including Michael addition and Knoevenagel condensation, highlighting its reactivity and versatility in organic synthesis. The compound's ability to participate in bromine atom-transfer radical addition in aqueous media demonstrates its unique chemical properties and the influence of solvent on reaction efficiency (Yorimitsu et al., 2001).

Scientific Research Applications

  • Anti-Juvenile Hormone Agents : A derivative, Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, has been identified as a novel anti-juvenile hormone agent. It induces precocious metamorphosis in silkworm larvae and causes black pigmentation of the larval cuticle (Ishiguro et al., 2003).

  • Liquid Crystal Display (LCD) Applications : Ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates exhibit liquid crystalline properties, suggesting their potential use in LCDs, temperature sensing devices, and green emitters in OLEDs (Mehmood et al., 2018).

  • Pharmaceutical Applications : Ethyl 4-bromo-3-hydroxybutanoate can be converted into various acyl derivatives, with ethyl 4-anilinocrotonate being a promising product for pharmaceutical uses (Kato & Kimura, 1977).

  • Radical Bromination Reaction : A study on the radical bromination reaction of ethylenecarbonate demonstrates potential applications in organic synthesis (Moon, 1983).

  • Liquid-Crystalline Properties : Alkyl 4-[2-(perfluorooctyl)ethoxy]benzoates, related derivatives, show liquid-crystalline properties, indicating potential applications in materials science (Okamoto et al., 1997).

  • Synthesis of Proteinase Inhibitors : Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a derivative, has been synthesized for potential use as a proteinase inhibitor (Angelastro et al., 1992).

  • Stille Reaction in Organic Synthesis : Ethyl (trialkylstannyl) diazoacetates show high reactivity in the Stille reaction, which is significant for producing various organic compounds (Padwa et al., 1997).

properties

IUPAC Name

ethyl 4-(2-bromoacetyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-2-15-11(14)9-5-3-8(4-6-9)10(13)7-12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIVTAOFQJBIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474891
Record name Ethyl 4-(2-bromoacetyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-bromoacetyl)benzoate

CAS RN

81590-55-8
Record name Ethyl 4-(2-bromoacetyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-(2-bromoacetyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-acetylbenzoate (5.12 g, 26.6 mmol) in ether (50 ml) containing aluminium chloride (0.025 g, 0.19 mmol) is added bromine (1.31 ml, 26.6 mmol) and the reaction mixture is stirred for 2 h. The reaction mixture is poured into saturated NaHCO3 solution and stirred for 30 min. and the layers are separated. The organic layer is washed with NaHCO3, H2O, dried over MgSO4, concentrated to half of its volume and refrigerated overnight. The resulting solid is filtered to yield ethyl 4-(2′-bromoacetyl)benzoate (5.89 g, 81.6%) as white crystals.
Quantity
5.12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
1.31 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2-bromoacetyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(2-bromoacetyl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(2-bromoacetyl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(2-bromoacetyl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(2-bromoacetyl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(2-bromoacetyl)benzoate

Citations

For This Compound
3
Citations
R Roopashree, T Ramesh Swaroop… - Letters in Drug …, 2014 - ingentaconnect.com
Cholinesterase plays a vital role in the decline of cholinergic transmission and thus can contribute to the development of Alzheimer’s disease (AD). Thus, compounds that can inhibit …
Number of citations: 3 www.ingentaconnect.com
N Liessi, E Cichero, E Pesce, M Arkel, A Salis… - European Journal of …, 2018 - Elsevier
The most common CF mutation, F508del, impairs the processing and gating of CFTR protein. This deletion results in the improper folding of the protein and its degradation before it …
Number of citations: 29 www.sciencedirect.com
D Pandey - 2021 - search.proquest.com
Cancer continues to be a leading global health concern. Despite notable progress in current chemotherapeutics, drug resistance often contributes to treatment failure and poor …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.